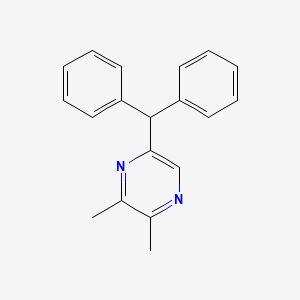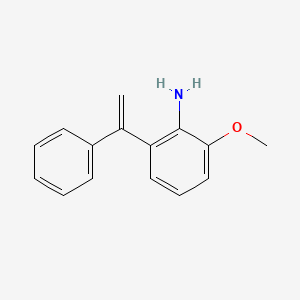
4-Aminoazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoazetidin-2-one typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the Rh(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
化学反应分析
Types of Reactions: 4-Aminoazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines and azetidinones, which are valuable intermediates in organic synthesis .
科学研究应用
4-Aminoazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the synthesis of β-lactam antibiotics and other pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Aminoazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the case of β-lactam antibiotics, the compound targets transpeptidase enzymes, inhibiting bacterial cell wall synthesis . The ring strain and unique geometry of the azetidine ring play a crucial role in its reactivity and binding affinity .
相似化合物的比较
Azetidine: Another four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different chemical properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness: 4-Aminoazetidin-2-one is unique due to its balanced ring strain, which provides a combination of stability and reactivity that is not found in other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry
属性
CAS 编号 |
147370-17-0 |
|---|---|
分子式 |
C3H6N2O |
分子量 |
86.09 g/mol |
IUPAC 名称 |
4-aminoazetidin-2-one |
InChI |
InChI=1S/C3H6N2O/c4-2-1-3(6)5-2/h2H,1,4H2,(H,5,6) |
InChI 键 |
PQKZFHHQCJHGQF-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)



![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)

